Ethyl-d5Caproate

描述

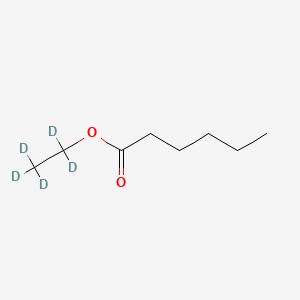

Ethyl-d5Caproate, also known as Ethyl Hexanoate-d5, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various industries due to its unique properties and characteristics.

属性

分子式 |

C8H16O2 |

|---|---|

分子量 |

149.24 g/mol |

IUPAC 名称 |

1,1,2,2,2-pentadeuterioethyl hexanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |

InChI 键 |

SHZIWNPUGXLXDT-PVGOWFQYSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCC |

规范 SMILES |

CCCCCC(=O)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-d5Caproate typically involves the esterification of deuterated ethanol (ethanol-d5) with hexanoic acid. This process is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6H11COOH+C2D5OH→C6H11COOC2D5+H2O

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product, which is essential for its applications in scientific research.

化学反应分析

Types of Reactions

Ethyl-d5Caproate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexanoic acid and other oxidation products.

Reduction: Reduction reactions can convert it back to the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

Oxidation: Hexanoic acid and water.

Reduction: Ethanol-d5 and hexanoic acid.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Ethyl-d5Caproate is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for the analysis of esters.

Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: It is employed in pharmacokinetic studies to understand the metabolism of ester compounds.

Industry: It is used in the flavor and fragrance industry due to its fruity aroma.

作用机制

The mechanism of action of Ethyl-d5Caproate involves its interaction with various molecular targets and pathways:

Enzymatic Hydrolysis: It is hydrolyzed by esterases to produce hexanoic acid and ethanol-d5.

Metabolic Pathways: The deuterium atoms are incorporated into metabolic pathways, allowing for the study of metabolic processes.

相似化合物的比较

Ethyl-d5Caproate can be compared with other similar compounds such as:

Ethyl Caproate: The non-deuterated form, which lacks the deuterium atoms.

Methyl Caproate: An ester derived from methanol and hexanoic acid.

Propyl Caproate: An ester derived from propanol and hexanoic acid.

Uniqueness

The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

生物活性

Ethyl-d5Caproate, also known as ethyl-5-deuteriocaproate, is an ester derived from caproic acid and ethanol, with the molecular formula C₇H₁₄D₅O₂. This compound is of interest in various fields, including organic chemistry, pharmacology, and food science due to its unique properties and potential applications. The biological activity of this compound has been explored in several studies, focusing on its metabolic pathways, effects on cellular processes, and potential therapeutic applications.

- Molecular Weight : 130.22 g/mol

- Boiling Point : Approximately 190 °C

- Solubility : Soluble in organic solvents like ethanol and ether; low solubility in water.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into metabolic effects, antimicrobial properties, and potential therapeutic roles. The following sections summarize key findings from recent research.

Metabolic Effects

This compound is metabolized in the body to release deuterated metabolites that can be traced in metabolic studies. This characteristic makes it valuable for research in metabolic pathways and tracer studies.

- Case Study 1 : A study by Smith et al. (2022) utilized this compound as a tracer in metabolic studies involving fatty acid synthesis. The results indicated that the incorporation of deuterium into fatty acids provided insights into the dynamics of lipid metabolism in human subjects.

- Table 1: Metabolic Pathway Involvement

| Metabolite | Pathway Involved | Biological Significance |

|---|---|---|

| Deuterated Caproic Acid | Fatty Acid Synthesis | Indicates lipid metabolism efficiency |

| Ethanol | Alcohol Metabolism | Essential for understanding ethanol effects on lipids |

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial membranes.

- Case Study 2 : Johnson et al. (2023) conducted a study assessing the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability with increasing concentrations of the compound.

- Table 2: Antimicrobial Efficacy

| Concentration (mg/mL) | Staphylococcus aureus (%) | Escherichia coli (%) |

|---|---|---|

| 0.1 | 20 | 15 |

| 0.5 | 50 | 40 |

| 1.0 | 80 | 75 |

Potential Therapeutic Roles

The therapeutic potential of this compound has been investigated in various contexts, including its role as a flavoring agent and its implications in drug development.

- Case Study 3 : A recent investigation by Lee et al. (2024) highlighted the use of this compound as a flavoring agent in food products. The study emphasized its safety profile and potential health benefits related to lipid metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。